molecular formula C9H18O3 B14439587 Acetic acid;hept-4-en-1-ol CAS No. 77681-14-2

Acetic acid;hept-4-en-1-ol

Cat. No.: B14439587
CAS No.: 77681-14-2
M. Wt: 174.24 g/mol
InChI Key: BLAHQYDWMPDTOB-UHFFFAOYSA-N
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Description

Acetic acid;hept-4-en-1-ol is an organic compound that combines the properties of acetic acid and hept-4-en-1-ol Acetic acid is a simple carboxylic acid with the chemical formula CH₃COOH, known for its pungent smell and sour taste Hept-4-en-1-ol is an alcohol with a double bond at the fourth carbon and a hydroxyl group at the first carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;hept-4-en-1-ol can be achieved through esterification, where acetic acid reacts with hept-4-en-1-ol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture to facilitate the formation of the ester bond.

Industrial Production Methods

Industrial production of this compound may involve the catalytic oxidation of hept-4-en-1-ol in the presence of acetic acid. This process can be optimized for large-scale production by controlling reaction conditions such as temperature, pressure, and catalyst concentration.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;hept-4-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol group in hept-4-en-1-ol can be oxidized to form a carbonyl group.

    Reduction: The double bond in hept-4-en-1-ol can be reduced to form a saturated alcohol.

    Substitution: The hydroxyl group in hept-4-en-1-ol can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is commonly used for reduction reactions.

    Substitution: Reagents such as thionyl chloride (SOCl₂) can be used to substitute the hydroxyl group with a chlorine atom.

Major Products

    Oxidation: The oxidation of hept-4-en-1-ol can produce hept-4-en-1-one.

    Reduction: The reduction of hept-4-en-1-ol can yield heptanol.

    Substitution: Substitution reactions can produce various derivatives depending on the substituent introduced.

Scientific Research Applications

Acetic acid;hept-4-en-1-ol has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of other compounds.

    Biology: It can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of acetic acid;hept-4-en-1-ol involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo enzymatic transformations, leading to the formation of active metabolites that exert biological effects. The pathways involved may include oxidation-reduction reactions, esterification, and hydrolysis.

Comparison with Similar Compounds

Similar Compounds

    Acetic acid;hex-4-en-1-ol: Similar structure with a shorter carbon chain.

    Acetic acid;oct-4-en-1-ol: Similar structure with a longer carbon chain.

    Hept-4-en-1-ol: Lacks the acetic acid moiety.

Uniqueness

Acetic acid;hept-4-en-1-ol is unique due to its specific combination of acetic acid and hept-4-en-1-ol, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in synthesis, research, and industry.

Properties

CAS No.

77681-14-2

Molecular Formula

C9H18O3

Molecular Weight

174.24 g/mol

IUPAC Name

acetic acid;hept-4-en-1-ol

InChI

InChI=1S/C7H14O.C2H4O2/c1-2-3-4-5-6-7-8;1-2(3)4/h3-4,8H,2,5-7H2,1H3;1H3,(H,3,4)

InChI Key

BLAHQYDWMPDTOB-UHFFFAOYSA-N

Canonical SMILES

CCC=CCCCO.CC(=O)O

Origin of Product

United States

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